7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide
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Overview
Description
7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with propylamine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 7-oxo-4-oxo-N-propyl-4H-chromene-2-carboxamide.
Reduction: Formation of 7-hydroxy-4-hydroxy-N-propyl-4H-chromene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxamide
- 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide
Comparison: 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and bioavailability. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities .
Properties
CAS No. |
919120-86-8 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
7-hydroxy-4-oxo-N-propylchromene-2-carboxamide |
InChI |
InChI=1S/C13H13NO4/c1-2-5-14-13(17)12-7-10(16)9-4-3-8(15)6-11(9)18-12/h3-4,6-7,15H,2,5H2,1H3,(H,14,17) |
InChI Key |
CVRLIVNBQNIRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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